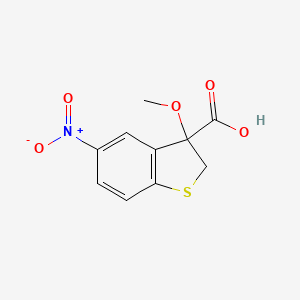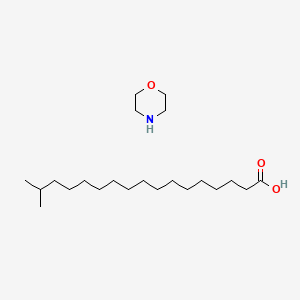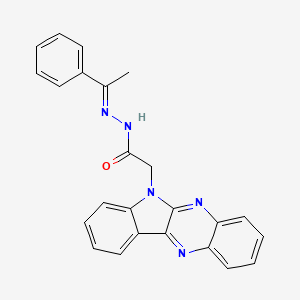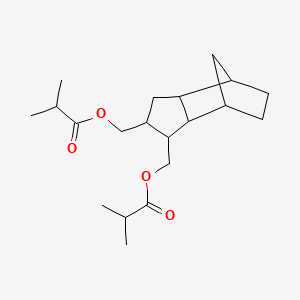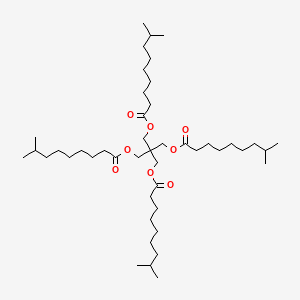
2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate is a complex organic compound characterized by its unique structure, which includes multiple isodecyl groups and a propanediyl backbone[_{{{CITATION{{{_1{Isodecanoic acid, 1,1′-2,2-bis[[(1-oxoisodecyl)oxy]methyl]-1,3 .... This compound is primarily used in scientific research and industrial applications due to its chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate typically involves the esterification of 1-oxoisodecanoic acid with 2,2-bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediol under acidic conditions[_{{{CITATION{{{_1{Isodecanoic acid, 1,1′-2,2-bis[[(1-oxoisodecyl)oxy]methyl]-1,3 .... The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar esterification techniques but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the compound into alcohols or aldehydes.
Substitution: : Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids and ketones.
Reduction: : Alcohols and aldehydes.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate is utilized in several scientific research fields:
Chemistry: : It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: : The compound is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate exerts its effects depends on its specific application. For example, in drug delivery, the compound may interact with biological membranes or target specific receptors. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
2,2-Bis(((1-oxoisodecyl)oxy)methyl)-1,3-propanediyl diisodecanoate is unique due to its specific structure and functional groups. Similar compounds include:
Isodecanoic acid esters: : These compounds share the isodecyl group but differ in their esterification patterns.
Propanediol derivatives: : These compounds have similar backbones but different substituents.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
71975-56-9 |
|---|---|
Molecular Formula |
C45H84O8 |
Molecular Weight |
753.1 g/mol |
IUPAC Name |
[3-(8-methylnonanoyloxy)-2,2-bis(8-methylnonanoyloxymethyl)propyl] 8-methylnonanoate |
InChI |
InChI=1S/C45H84O8/c1-37(2)25-17-9-13-21-29-41(46)50-33-45(34-51-42(47)30-22-14-10-18-26-38(3)4,35-52-43(48)31-23-15-11-19-27-39(5)6)36-53-44(49)32-24-16-12-20-28-40(7)8/h37-40H,9-36H2,1-8H3 |
InChI Key |
GGUPEFSRKZHRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC(=O)OCC(COC(=O)CCCCCCC(C)C)(COC(=O)CCCCCCC(C)C)COC(=O)CCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


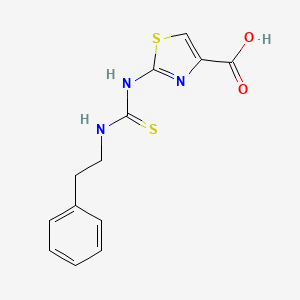
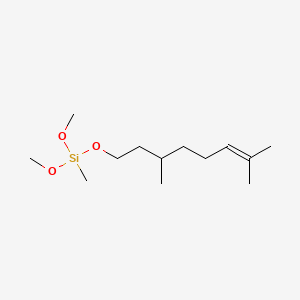


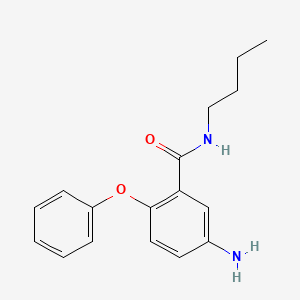

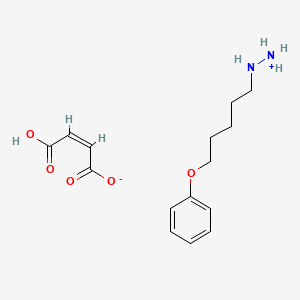
![4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline](/img/structure/B15180070.png)
